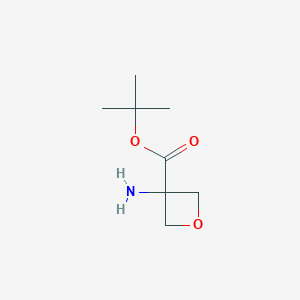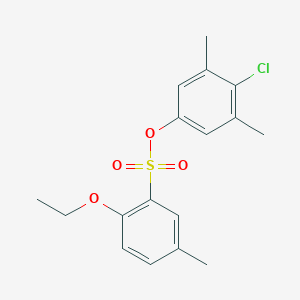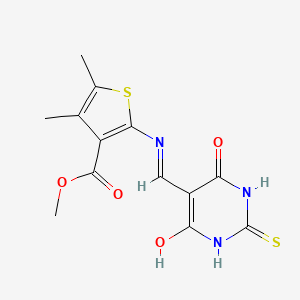![molecular formula C21H23N5O3 B2962474 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105202-20-7](/img/structure/B2962474.png)
4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Medicinal Applications
Research involving the design and synthesis of pyrazole, pyrazolone, and pyridazinone derivatives demonstrates the compound's relevance in medicinal chemistry. For instance, compounds with the pyrazole moiety have been synthesized for their potential analgesic properties, showing moderate to good activity in vivo studies, highlighting the structural utility of such frameworks in developing therapeutic agents (Aggarwal et al., 2020).
Antibacterial Activity
Nitrogen-carbon-linked azolylphenyl oxazolidinone derivatives, incorporating morpholine rings similar to the structure , have shown promising antibacterial activity, especially against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). This underscores the compound's potential applicability in addressing bacterial resistance.
Heterocyclic Synthesis
The compound's framework is relevant in the synthesis of heterocyclic compounds, a cornerstone of pharmaceutical research and development. Studies have shown the synthesis of novel heterocyclic derivatives, indicating the structural flexibility and chemical reactivity of pyrazolo[3,4-d]pyridazin derivatives for generating bioactive molecules with potential chemical and pharmacological activities (Ho & Suen, 2013).
Catalytic and Chemical Activities
Cationic gold(I) heteroleptic complexes bearing pyrazole-derived N-heterocyclic carbene have been synthesized, with studies on their characterizations and cytotoxic activities, demonstrating the use of such compounds in catalysis and potential antitumor applications (Sivaram et al., 2013).
Antitumor and Antifungal Activities
The synthesis of pyrazolo[1,5-a]pyrazin derivatives and their evaluation against lung cancer cell lines underscore the potential antitumor applications of these compounds (Zheng et al., 2011). Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with noted antitubercular and antifungal activity reflects the broad scope of research into heterocyclic compounds for addressing diverse biomedical challenges (Syed et al., 2013).
Propiedades
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-4-2-3-5-17(14)26-20-16(12-22-26)19(15-6-7-15)23-25(21(20)28)13-18(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQJRCNGNMRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)

![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
![5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2962401.png)


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)

![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)


